N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a sulfonamide group at position 6. The molecule features two distinct aryl groups: a 4-fluorophenylmethyl moiety and a 3-methoxyphenyl group attached to the sulfonamide nitrogen.
The presence of fluorine and methoxy substituents likely enhances metabolic stability and modulates electronic properties, which are critical for target binding .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-28-18-4-2-3-17(11-18)25(12-15-5-7-16(21)8-6-15)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSYPQOQBWDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with 4-methoxybenzyl chloride under specific conditions . This reaction typically requires the use of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in good yield.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonamide moiety.
Oxidation and Reduction: The triazole and pyridine rings can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimalarial agent, with studies indicating its activity against Plasmodium falciparum. It is also being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits the enzyme falcipain-2, which is crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the parasite. Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to interact with various cellular pathways and inhibit the growth of pathogens.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Chlorine (6g) and fluorine substituents (target, 13, 14) are associated with higher melting points due to increased molecular symmetry and intermolecular interactions .
Biological Activity :
- Compound 6g exhibits potent antimalarial activity (IC50 <1 μM), attributed to the electron-withdrawing chlorine group enhancing target binding .
- Fluorine substituents (e.g., in the target compound) may improve metabolic stability and bioavailability, as seen in pesticides like flumetsulam ().
Synthetic Yields :
- Yields for triazolopyridine sulfonamides range from 70% to 81% (), influenced by substituent reactivity and cyclization efficiency.
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine and fluorine substituents enhance binding to parasitic enzymes (e.g., Plasmodium dihydroorotate dehydrogenase), while methoxy groups may reduce efficacy due to steric hindrance .
- Positional Isomerism : The target compound’s sulfonamide at position 6 (vs. position 8 in ) likely optimizes spatial orientation for target engagement.
- Unresolved Data Gaps : Specific biological data (e.g., IC50, solubility) for the target compound are lacking, necessitating further experimental validation.
Biological Activity
N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H21FN4O3S
- Molecular Weight : 412.4 g/mol
- CAS Number : 1251693-85-2
The structure includes a triazole ring fused to a pyridine, with a sulfonamide group that is known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring via cyclization.
- Introduction of the sulfonamide group.
- Substitution reactions to attach the fluorophenyl and methoxyphenyl moieties.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. For example:
- In vitro Testing : Compounds were tested against Plasmodium falciparum, with notable results showing inhibitory concentrations (IC50) as low as 2.24 μM for certain derivatives .
- Mechanism of Action : The target enzyme for these compounds is falcipain-2, a cysteine protease crucial for the malaria parasite's survival during the trophozoite stage. Inhibition of this enzyme leads to significant antimalarial effects.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria and Fungi : Various synthesized triazole compounds exhibited moderate antibacterial and antifungal activity. For instance, they were compared with standard antibiotics like streptomycin and nystatin .
- Efficacy Data : The compounds demonstrated varying degrees of effectiveness against different bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- Study on Antimalarial Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
